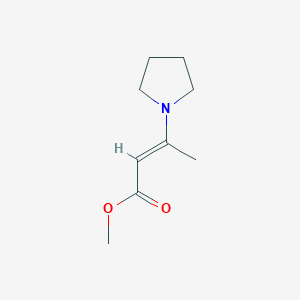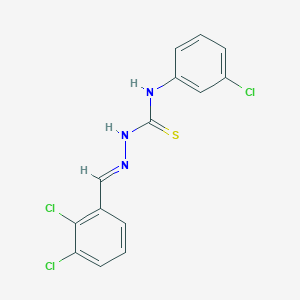
7-Chloro-3-(3-((4-chlorophenyl)thio)phenyl)-4-hydroxyquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-(3-((4-chlorophenyl)thio)phenyl)-4-hydroxyquinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by its unique structure, which includes a quinolinone core substituted with chloro and hydroxy groups, as well as a phenylthio moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(3-((4-chlorophenyl)thio)phenyl)-4-hydroxyquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of appropriate aniline derivatives with suitable reagents.
Introduction of the Chloro and Hydroxy Groups: Chlorination and hydroxylation reactions are performed on the quinolinone core to introduce the chloro and hydroxy substituents.
Attachment of the Phenylthio Moiety: The phenylthio group is introduced via a nucleophilic substitution reaction using 4-chlorophenylthiol and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(3-((4-chlorophenyl)thio)phenyl)-4-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The chloro groups can be reduced to form dechlorinated derivatives.
Substitution: The phenylthio moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated quinolinone derivatives.
Substitution: Various substituted quinolinone compounds with different functional groups.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(3-((4-chlorophenyl)thio)phenyl)-4-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibition of Enzymes: The compound may inhibit key enzymes involved in biological processes, leading to its antimicrobial and anticancer activities.
Disruption of Cellular Pathways: It may interfere with cellular signaling pathways, affecting cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-4-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinolinone
- 7-Chloro-3-(4-methylbenzyl)-4(3H)-quinazolinone
- 7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone
Uniqueness
7-Chloro-3-(3-((4-chlorophenyl)thio)phenyl)-4-hydroxyquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, hydroxy, and phenylthio groups makes it a versatile compound for various applications.
Properties
CAS No. |
663195-61-7 |
|---|---|
Molecular Formula |
C21H13Cl2NO2S |
Molecular Weight |
414.3 g/mol |
IUPAC Name |
7-chloro-3-[3-(4-chlorophenyl)sulfanylphenyl]-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C21H13Cl2NO2S/c22-13-4-7-15(8-5-13)27-16-3-1-2-12(10-16)19-20(25)17-9-6-14(23)11-18(17)24-21(19)26/h1-11H,(H2,24,25,26) |
InChI Key |
KPQTWTKDQCMIFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=CC=C(C=C2)Cl)C3=C(C4=C(C=C(C=C4)Cl)NC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(1-Methylethylidene)hydrazino]benzoic acid](/img/structure/B12008835.png)



![2,3-dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12008852.png)
![N-ethyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12008854.png)

![N-{2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B12008867.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008871.png)
![2-(2,4-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12008877.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008885.png)


